molecular formula C8H13NO2 B13157219 2-Cyanopropylbutyrate

2-Cyanopropylbutyrate

Cat. No.: B13157219
M. Wt: 155.19 g/mol
InChI Key: FQTQUNMRKFSDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanopropylbutyrate is an organic compound with a unique structure that includes a cyano group and a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopropylbutyrate typically involves the esterification of butyric acid with 2-cyanopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopropylbutyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce butyric acid and 2-cyanopropanol.

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Butyric acid and 2-cyanopropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Aminopropylbutyrate.

Scientific Research Applications

2-Cyanopropylbutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyanopropylbutyrate involves its interaction with specific molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of butyric acid and 2-cyanopropanol. The cyano group can also participate in various reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Cyanopropylacetate: Similar structure but with an acetate ester instead of butyrate.

    2-Cyanopropylformate: Contains a formate ester group.

    2-Cyanopropylbenzoate: Features a benzoate ester group.

Uniqueness: 2-Cyanopropylbutyrate is unique due to its specific ester group, which influences its reactivity and potential applications. The butyrate ester provides distinct properties compared to other esters, making it valuable for specific synthetic and industrial applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-cyanopropyl butanoate

InChI

InChI=1S/C8H13NO2/c1-3-4-8(10)11-6-7(2)5-9/h7H,3-4,6H2,1-2H3

InChI Key

FQTQUNMRKFSDMU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(C)C#N

Origin of Product

United States

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